2-Chloro-4-nitrophenyl-beta-D-lactoside

Descripción general

Descripción

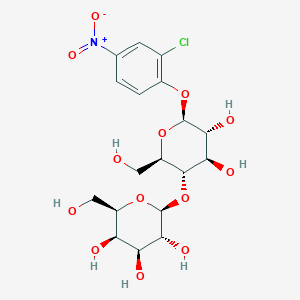

2-Chloro-4-nitrophenyl-beta-D-lactoside is a synthetic compound with the molecular formula C18H24ClNO13 and a molecular weight of 497.8 Da . It is a highly sensitive lactosidase substrate that releases 2-chloro-4-nitrophenol upon enzymatic hydrolysis . This compound is often used as a yellow-colored probe in biochemical assays, where the rate of formation of 2-chloro-4-nitrophenol can be monitored spectrophotometrically at 405 nm .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-nitrophenyl-beta-D-lactoside typically involves the reaction of 2-chloro-4-nitrophenol with beta-D-lactose under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the glycosidic bond . The reaction conditions, such as temperature and pH, are optimized to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and high throughput . The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity levels .

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-4-nitrophenyl-beta-D-lactoside undergoes several types of chemical reactions, including:

Hydrolysis: Enzymatic hydrolysis by lactosidase releases 2-chloro-4-nitrophenol.

Substitution: The chloro group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Lactosidase enzyme, aqueous buffer solution, pH 5.5-7.5.

Substitution: Nucleophiles such as amines or thiols, organic solvents, mild heating.

Major Products Formed

Hydrolysis: 2-Chloro-4-nitrophenol.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

- Chemical Structure : The compound has the molecular formula and a molecular weight of approximately 497.8 Da.

- Mechanism of Action : Upon hydrolysis by lactosidase, it releases 2-chloro-4-nitrophenol (CNP), which can be quantitatively measured using spectrophotometry at 405 nm. The rate of CNP formation correlates directly with lactosidase activity in the sample, making it a valuable tool for enzyme activity assays .

Biochemistry

- Lactosidase Activity Determination : The compound serves as a substrate in enzyme assays to measure the activity of lactosidase, which is crucial in lactose metabolism and relevant to lysosomal storage disorders.

Molecular Biology

- Glycosidase Studies : It is employed in research involving glycosidases and their inhibitors, contributing to the understanding of enzyme kinetics and substrate specificity .

Medicine

- Diagnostic Assays : Utilized in clinical diagnostics to assess enzyme activity in biological samples, aiding in the diagnosis of metabolic disorders associated with lactosidase deficiency .

Industrial Applications

- Drug Discovery : The compound is applied in high-throughput screening assays for drug discovery, particularly in identifying potential inhibitors of lactosidase and related enzymes .

Case Study 1: Lactosidase Activity Monitoring

In a study involving human samples, researchers used this compound to quantify lactosidase activity. The results demonstrated a significant correlation between enzyme activity levels and the severity of lactose intolerance symptoms, highlighting its diagnostic potential.

Case Study 2: Enzyme Inhibition Studies

Another investigation focused on the inhibition kinetics of various compounds on lactosidase using this substrate. The study provided insights into the binding affinity and inhibitory mechanisms, which are crucial for developing therapeutic agents targeting glycosidases .

Mecanismo De Acción

The mechanism of action of 2-chloro-4-nitrophenyl-beta-D-lactoside involves its hydrolysis by lactosidase enzymes. The enzyme cleaves the glycosidic bond, releasing 2-chloro-4-nitrophenol, which can be detected spectrophotometrically . The rate of formation of 2-chloro-4-nitrophenol is directly proportional to the lactosidase activity in the sample .

Comparación Con Compuestos Similares

Similar Compounds

4-Nitrophenyl-beta-D-lactopyranoside: Another lactosidase substrate used in similar biochemical assays.

2-Chloro-4-nitrophenyl-beta-D-glucopyranoside: A substrate for beta-glucosidase enzymes.

Uniqueness

2-Chloro-4-nitrophenyl-beta-D-lactoside is unique due to its high sensitivity and specificity for lactosidase enzymes . Its ability to release a detectable product (2-chloro-4-nitrophenol) makes it a valuable tool in various biochemical and diagnostic assays .

Actividad Biológica

2-Chloro-4-nitrophenyl-beta-D-lactoside (CNP) is a synthetic compound widely used in biochemical research due to its role as a substrate for lactosidase enzymes. This article explores its biological activity, mechanisms of action, and applications in various scientific fields.

- Molecular Formula : C₁₈H₂₄ClNO₁₃

- Molecular Weight : 497.8 Da

- Purity : >98%

- pKa of Product (2-chloro-4-nitrophenol) : Approximately 5.5

Target Enzyme

The primary target of this compound is lactosidase , an enzyme that catalyzes the hydrolysis of lactose into glucose and galactose. This compound acts as a probe for lactosidase, facilitating the monitoring of its activity through the release of 2-chloro-4-nitrophenol (CNP) upon enzymatic action .

Biochemical Pathway

The interaction between CNP and lactosidase leads to the formation of CNP, which can be quantitatively measured spectrophotometrically at 405 nm. The rate of formation is directly proportional to the lactosidase activity in the sample, making it a valuable tool for assessing enzyme functionality in various biological contexts.

Applications in Research

This compound has diverse applications across multiple scientific domains:

- Biochemistry : Used extensively as a substrate in enzyme assays to determine lactosidase activity.

- Molecular Biology : Important for studying glycosidase enzymes and their inhibitors.

- Medicine : Employed in diagnostic assays to measure enzyme activity in biological samples, particularly relevant for lysosomal storage disorders.

- Industrial Applications : Utilized in high-throughput screening assays for drug discovery .

Enzyme Activity Monitoring

A study demonstrated that the rate of formation of 2-chloro-4-nitrophenol can be effectively used to monitor lactosidase activity in various biological samples. The assay conditions were optimized to maintain pH levels between 5.5 and 7.5, ensuring maximum enzyme activity.

Substrate Specificity

Research has shown that CNP is highly sensitive to variations in enzyme concentration, allowing for precise quantification of lactosidase activity. This sensitivity makes it particularly useful in clinical diagnostics where accurate measurements are critical .

Propiedades

IUPAC Name |

(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6S)-6-(2-chloro-4-nitrophenoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24ClNO13/c19-7-3-6(20(28)29)1-2-8(7)30-17-15(27)13(25)16(10(5-22)32-17)33-18-14(26)12(24)11(23)9(4-21)31-18/h1-3,9-18,21-27H,4-5H2/t9-,10-,11+,12+,13-,14-,15-,16-,17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFGBZYLCQCJGOG-MUKCROHVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClNO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80583467 | |

| Record name | 2-Chloro-4-nitrophenyl 4-O-beta-D-galactopyranosyl-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

497.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120583-41-7 | |

| Record name | 2-Chloro-4-nitrophenyl 4-O-beta-D-galactopyranosyl-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.